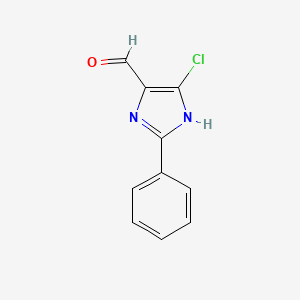![molecular formula C10H13N5O2 B1272443 3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate CAS No. 85599-38-8](/img/structure/B1272443.png)
3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate” is a synthetic compound with a molecular weight of 235.25 . It is a solid substance with a melting point of 150°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H13N5O2/c1-7(16)17-4-2-3-8-5-12-10-13-9(11)14-15(10)6-8/h5-6H,2-4H2,1H3,(H2,11,14) . This indicates the presence of various functional groups in the molecule, including an acetate group, a propyl group, and a 1,2,4-triazolo[1,5-a]pyrimidin-6-yl group. Physical And Chemical Properties Analysis
As mentioned earlier, “3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate” is a solid substance with a melting point of 150°C . It has a molecular weight of 235.25 .Scientific Research Applications
Organic Chemistry Synthesis
This compound is used in the synthesis of heterocyclic compounds, particularly 1,2,4-triazolo [1,5-a]pyridines . The synthesis process involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .
Microwave-Mediated Catalyst-Free Synthesis
The compound is used in a catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo [1,5-a]pyridines under microwave conditions . This methodology demonstrates a broad substrate scope and good functional group tolerance .
Medicinal and Pharmaceutical Chemistry
Nitrogen-containing heterocyclic compounds, such as 1,2,4-triazolo [1,5-a]pyridine, are found in numerous natural products exhibiting immense biological activities . They are actively pursued in the research for the development of medicinal and pharmaceutical chemistry .
Biological Activities
1,2,4-triazolo [1,5-a]pyridine exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These compounds are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Material Sciences
These types of compounds have various applications in the material sciences fields .
Anticoagulation Therapy
Among the possible targets of anticoagulation therapy, thrombin and factor Xa have received considerable attention . The development of dual inhibitors that could provide effective antithrombotic agents is an area of active research .
Anticancer Agents
The compound is used in the development of anticancer agents . An indole fragment is linked to the [1,2,4]triazolo [1,5-a]pyrimidine scaffold through the principle of molecular hybridization strategy, and then amino fragments or benzothiazole groups are introduced to obtain novel [1,2,4]triazolo [1,5-a]pyrimidine indole derivatives .
Safety and Hazards
Future Directions
The future directions for research on “3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate” and related compounds could include further exploration of their potential biological activities, such as their potential as cAMP PDE inhibitors . Additionally, more research is needed to elucidate the specific synthesis methods and chemical reactions of this compound.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyrimidines, have been reported to inhibit cdk2 , a protein kinase involved in cell cycle regulation .
Mode of Action
Similar compounds have been reported to inhibit their targets by binding to the active site, preventing the target from performing its function .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, potentially leading to cell cycle arrest .
Result of Action
The inhibition of cdk2 can lead to cell cycle arrest, which may result in the inhibition of cell proliferation .
properties
IUPAC Name |
3-(2-amino-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-7(16)17-4-2-3-8-5-12-10-13-9(11)14-15(10)6-8/h5-6H,2-4H2,1H3,(H2,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRIDGPJTJZUPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCC1=CN2C(=NC(=N2)N)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377112 |
Source


|
| Record name | 3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate | |
CAS RN |
85599-38-8 |
Source


|
| Record name | 3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

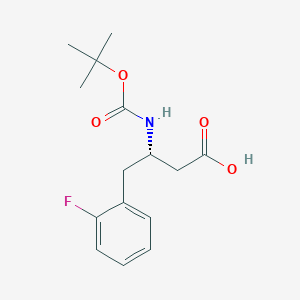
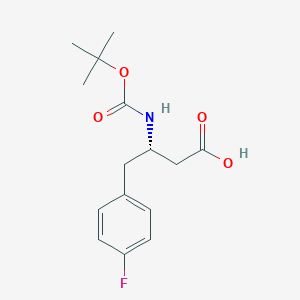
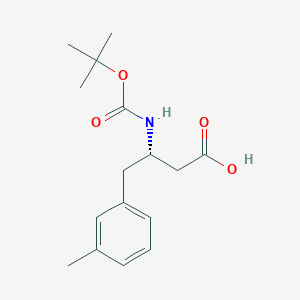
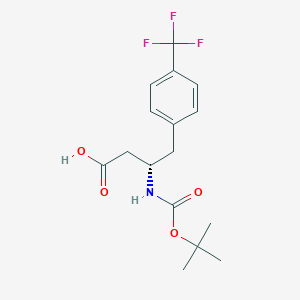
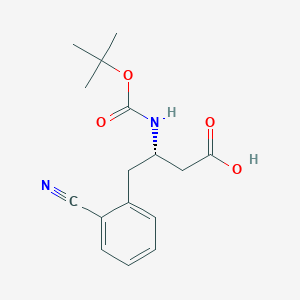
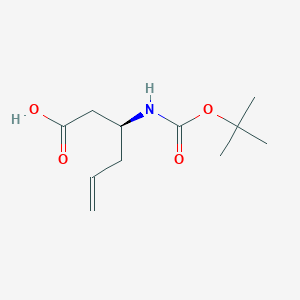


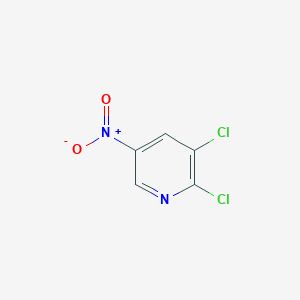
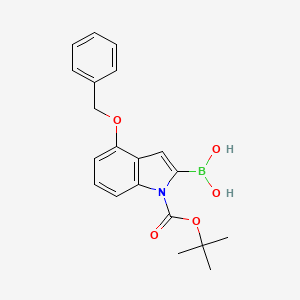
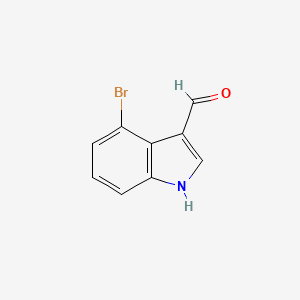
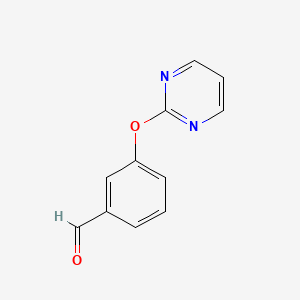
![3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]-benzenecarbonitrile](/img/structure/B1272392.png)
